3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a benzamide core substituted with three methoxy groups and a pyridine ring, which is further functionalized with a morpholine and a carbonyl group. The unique structure suggests it may interact with various biological targets, making it a candidate for drug development and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide typically involves multi-step organic synthesis. A general synthetic route might include:
Formation of the Benzamide Core: Starting with 3,4,5-trimethoxybenzoic acid, the carboxylic acid group is converted to an amide using reagents like thionyl chloride followed by an amine.
Pyridine Ring Construction: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Morpholine Introduction: The morpholine moiety is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by morpholine.
Final Coupling: The final step involves coupling the pyridine derivative with the benzamide core under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-efficiency. This might involve:
Continuous Flow Chemistry: To improve reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced amides.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential to bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the pyridine and morpholine moieties, making it less complex.
N-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)benzamide: Similar but without the trimethoxy substitution on the benzamide ring.
Morpholine-4-carbonyl derivatives: Compounds with similar morpholine and carbonyl functionalities but different core structures.
Uniqueness
Structural Complexity: The combination of methoxy groups, a pyridine ring, and a morpholine moiety makes it unique.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in simpler analogs.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7/c1-23-12-14(20(26)24-5-7-31-8-6-24)9-15(21(23)27)22-19(25)13-10-16(28-2)18(30-4)17(11-13)29-3/h9-12H,5-8H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRUTMSIXNQYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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